An In-depth Technical Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-[4-(Trifluoromethyl)benzyl]piperazine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-[4-(Trifluoromethyl)benzyl]piperazine. As a key building block in medicinal chemistry, understanding the nuanced characteristics of this compound is crucial for its effective utilization in the design and development of novel therapeutic agents.
Core Chemical and Physical Properties
1-[4-(Trifluoromethyl)benzyl]piperazine, with the CAS number 107890-32-4, is a substituted piperazine derivative that has garnered significant interest in the field of drug discovery.[1] Its structural features, particularly the presence of a trifluoromethyl group on the benzyl moiety, impart unique electronic properties that can influence its biological activity and pharmacokinetic profile.
Structural and Molecular Data
The fundamental properties of 1-[4-(Trifluoromethyl)benzyl]piperazine are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅F₃N₂ | [1][2] |
| Molecular Weight | 244.26 g/mol | [1][2] |
| Appearance | Liquid | |
| Boiling Point | 88-89 °C at 0.02 mmHg | |
| Density | 1.239 g/mL at 25 °C | |
| Refractive Index | n20/D 1.491 | |
| SMILES String | FC(F)(F)c1ccc(CN2CCNCC2)cc1 | |
| InChI Key | FAFAFWFQFVLXGF-UHFFFAOYSA-N |
The presence of the trifluoromethyl group (-CF₃), a strong electron-withdrawing group, significantly impacts the electronic environment of the aromatic ring and the basicity of the piperazine nitrogens. This can be a critical factor in its interaction with biological targets.
Caption: Chemical Structure of 1-[4-(Trifluoromethyl)benzyl]piperazine.
Synthesis Methodology
The synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine is typically achieved through a nucleophilic substitution reaction between piperazine and 4-(trifluoromethyl)benzyl chloride.[3] This method is straightforward and generally provides good yields.
Experimental Protocol
Materials:
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Piperazine
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4-(Trifluoromethyl)benzyl chloride
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Anhydrous potassium carbonate (K₂CO₃)
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Acetonitrile (anhydrous)
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Ethyl acetate
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Hexane
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of piperazine (2 equivalents) in anhydrous acetonitrile, add anhydrous potassium carbonate (3 equivalents).
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Stir the mixture at room temperature for 15 minutes to ensure a homogenous suspension.
-
Add 4-(trifluoromethyl)benzyl chloride (1 equivalent) dropwise to the reaction mixture.
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Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
-
Combine the fractions containing the desired product and evaporate the solvent under reduced pressure to yield 1-[4-(Trifluoromethyl)benzyl]piperazine as a liquid.
Causality behind Experimental Choices:
-
Excess Piperazine: Using an excess of piperazine helps to minimize the formation of the disubstituted by-product, 1,4-bis[4-(trifluoromethyl)benzyl]piperazine.
-
Potassium Carbonate: This acts as a base to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.
-
Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of 4-(trifluoromethyl)benzyl chloride.
Caption: General workflow for the synthesis of 1-[4-(Trifluoromethyl)benzyl]piperazine.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the trifluoromethyl-substituted ring, the benzylic methylene protons, and the piperazine ring protons. The aromatic protons will likely appear as two doublets in the range of δ 7.2-7.6 ppm. The benzylic protons should present as a singlet around δ 3.5 ppm. The piperazine protons will typically be observed as two broad multiplets in the range of δ 2.4-2.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the trifluoromethyl carbon, the aromatic carbons, the benzylic carbon, and the piperazine carbons. The trifluoromethyl carbon will have a characteristic quartet due to coupling with the fluorine atoms.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include C-H stretching vibrations for the aromatic and aliphatic portions, N-H stretching for the secondary amine in the piperazine ring, and strong C-F stretching bands associated with the trifluoromethyl group.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 244. The fragmentation pattern would be expected to include characteristic fragments resulting from the cleavage of the benzyl-piperazine bond, such as a prominent peak at m/z 91 (tropylium ion) and a fragment corresponding to the piperazine ring.
Reactivity and Stability
1-[4-(Trifluoromethyl)benzyl]piperazine is a stable compound under normal laboratory conditions.[4] However, as a secondary amine, the piperazine moiety is susceptible to reactions such as acylation, alkylation, and arylation. These reactions provide a facile route to a diverse range of derivatives. The compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.
Applications in Drug Discovery and Development
1-[4-(Trifluoromethyl)benzyl]piperazine serves as a valuable scaffold in the synthesis of various biologically active compounds.[5] The piperazine core is a common feature in many approved drugs, and the trifluoromethylbenzyl moiety can enhance metabolic stability and receptor binding affinity.
Role as a Pharmacophore
The piperazine ring can act as a rigid linker between different pharmacophoric groups, allowing for the precise spatial orientation of functional groups necessary for biological activity. The nitrogen atoms of the piperazine ring can also participate in hydrogen bonding interactions with biological targets.
Therapeutic Areas of Interest
Derivatives of 1-[4-(Trifluoromethyl)benzyl]piperazine have been investigated for a range of therapeutic applications, including but not limited to:
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Central Nervous System (CNS) Disorders: The piperazine scaffold is prevalent in many CNS-active drugs.
-
Anticancer Agents: The unique electronic properties of the trifluoromethyl group can be exploited in the design of targeted anticancer therapies.
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Antimicrobial Agents: Modifications of the piperazine ring have led to the development of potent antibacterial and antifungal compounds.
Safety and Handling
1-[4-(Trifluoromethyl)benzyl]piperazine is classified as acutely toxic if swallowed and can cause skin and eye irritation. It may also cause respiratory irritation.
Hazard Statements:
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H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of accidental exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
1-[4-(Trifluoromethyl)benzyl]piperazine is a versatile and valuable building block in modern medicinal chemistry. Its well-defined chemical properties, straightforward synthesis, and potential for derivatization make it an attractive starting material for the development of new therapeutic agents. A thorough understanding of its characteristics, as outlined in this guide, is essential for researchers and scientists working to unlock its full potential in drug discovery.
References
-
LookChem. 1-[4-(Trifluoromethyl)benzyl]piperazine product page. [Link]
-
SpectraBase. 1-[4-(Trifluoromethyl)benzyl]piperazine, TMS derivative. [Link]
- Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs.
- De Martinis, B. S., & Rohlfs, W. (2012). The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions. Journal of analytical toxicology, 36(8), 543–548.
- Vorce, S. P., Holler, J. M., Cawrse, B. M., & Magluilo, J. (2008). Detection of 1-benzylpiperazine and 1-(3-trifluoromethylphenyl)-piperazine in urine analysis specimens using GC-MS. Journal of analytical toxicology, 32(7), 515–519.
Sources
- 1. scbt.com [scbt.com]
- 2. The stability of four designer drugs: MDPV, mephedrone, BZP and TFMPP in three biological matrices under various storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-[4-(Trifluoromethyl)benzyl]piperazine|lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
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